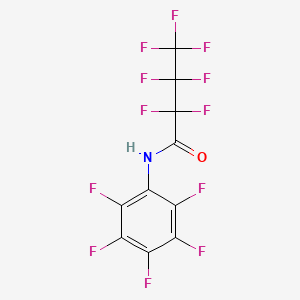
2,2,3,3,4,4,4-heptafluoro-N-(pentafluorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-Heptafluoro-N-(pentafluorophenyl)butanamide is a fluorinated organic compound with the molecular formula C14H6F14N2O2 and a molecular weight of 500.1873 . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(pentafluorophenyl)butanamide typically involves the reaction of heptafluorobutyric acid derivatives with pentafluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include heptafluorobutyric anhydride and pentafluoroaniline, with the reaction often facilitated by a catalyst or under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(pentafluorophenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of multiple fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different fluorinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures and the use of solvents that can stabilize the reactive intermediates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted amides, while oxidation can produce fluorinated carboxylic acids .
Applications De Recherche Scientifique
2,2,3,3,4,4,4-Heptafluoro-N-(pentafluorophenyl)butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(pentafluorophenyl)butanamide involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-N,N-diisobutylbutanamide: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with distinct applications in organic synthesis and materials science.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(pentafluorophenyl)butanamide is unique due to its high fluorine content and the presence of both heptafluorobutyric and pentafluorophenyl groups. This combination imparts exceptional chemical stability and reactivity, making it valuable in specialized applications where other compounds may not perform as effectively .
Propriétés
Numéro CAS |
60839-98-7 |
|---|---|
Formule moléculaire |
C10HF12NO |
Poids moléculaire |
379.10 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-(2,3,4,5,6-pentafluorophenyl)butanamide |
InChI |
InChI=1S/C10HF12NO/c11-1-2(12)4(14)6(5(15)3(1)13)23-7(24)8(16,17)9(18,19)10(20,21)22/h(H,23,24) |
Clé InChI |
NKCOPEDKDHSSGH-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


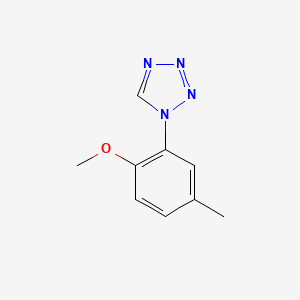
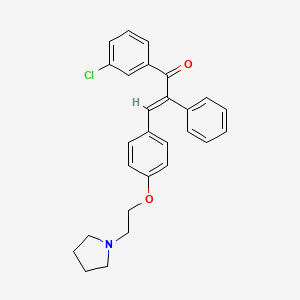
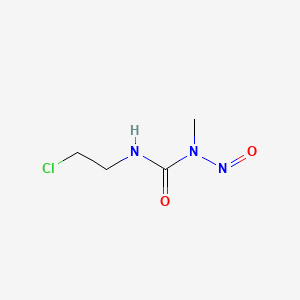
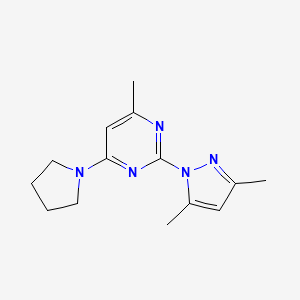
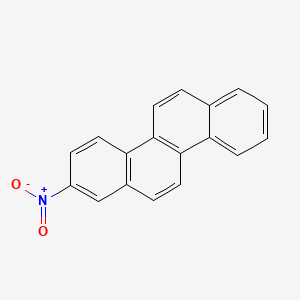
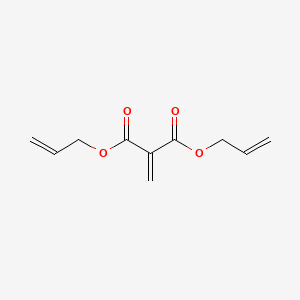
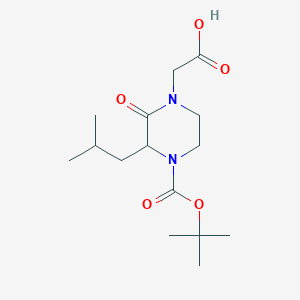
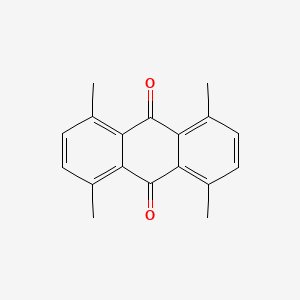
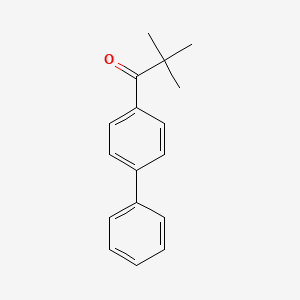
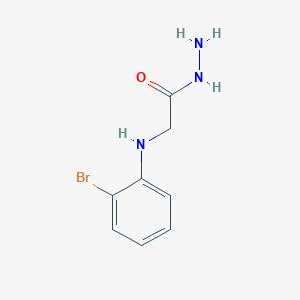
![N-[(4-methoxyphenyl)methyl]-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14159417.png)
![5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14159418.png)
![Benzene, [(2-bromoethyl)seleno]-](/img/structure/B14159419.png)
![1-[3-(Acetyloxy)-3-methylpent-4-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-yl acetate](/img/structure/B14159426.png)
